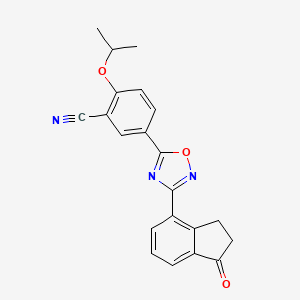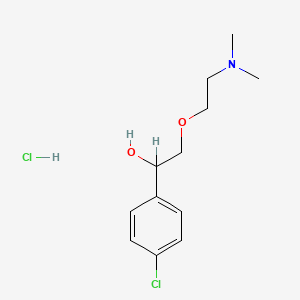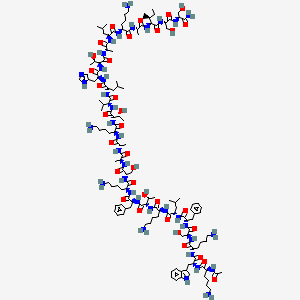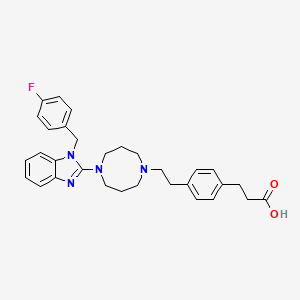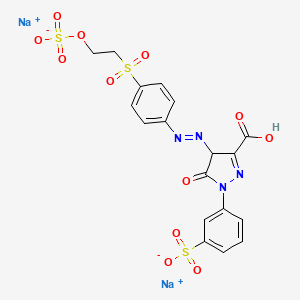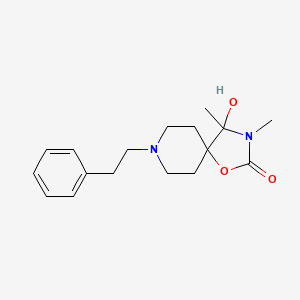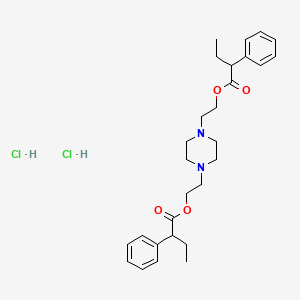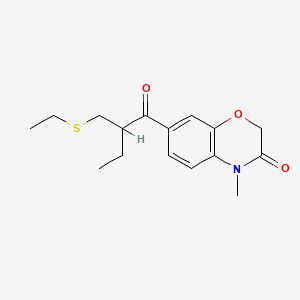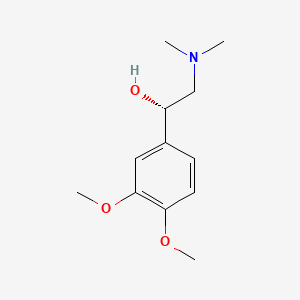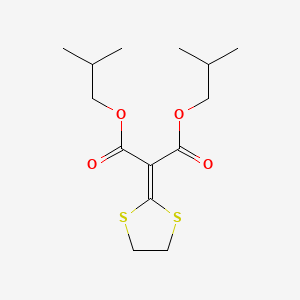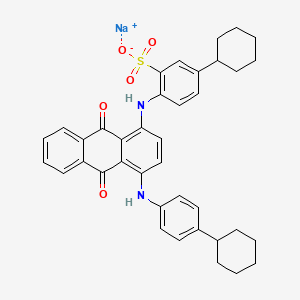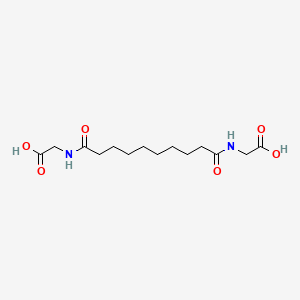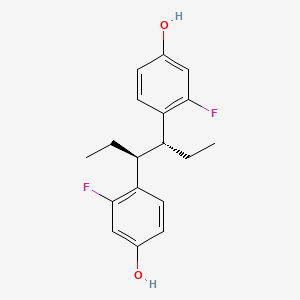
Etifoxine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Etifoxine: is a non-benzodiazepine anxiolytic agent primarily used for the short-term management of adjustment disorder with anxiety. It is known for its unique dual mechanism of action, which involves modulation of gamma-aminobutyric acid (GABA) neurotransmission and neurosteroid synthesis . Unlike benzodiazepines, S-Etifoxine does not cause sedation or lack of coordination, making it a preferred choice for treating anxiety without significant side effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-Etifoxine involves the formation of a benzoxazine ring. The process typically starts with the reaction of 2-amino-5-chlorobenzophenone with ethyl chloroformate to form an intermediate, which is then cyclized to produce the benzoxazine ring . The reaction conditions generally require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of S-Etifoxine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: S-Etifoxine undergoes various chemical reactions, including:
Oxidation: S-Etifoxine can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of a solvent like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated benzoxazine derivatives.
科学的研究の応用
S-Etifoxine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzoxazine chemistry and its derivatives.
Biology: Investigated for its effects on neurotransmission and neurosteroid synthesis.
Medicine: Primarily used for treating anxiety disorders and promoting peripheral nerve healing.
Industry: Utilized in the development of new anxiolytic agents and neuroprotective drugs.
作用機序
S-Etifoxine exerts its effects through two primary mechanisms:
Modulation of GABAergic Neurotransmission: S-Etifoxine acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and reducing neuronal excitability.
Neurosteroid Synthesis: The compound stimulates the production of neurosteroids like allopregnanolone, which further modulate GABA_A receptor activity and provide neuroprotective effects.
類似化合物との比較
Lorazepam: A benzodiazepine anxiolytic with sedative effects.
Buspirone: A non-benzodiazepine anxiolytic with a different mechanism of action.
Alprazolam: Another benzodiazepine anxiolytic with a higher potential for dependence.
Uniqueness of S-Etifoxine:
Dual Mechanism: Unlike benzodiazepines, S-Etifoxine modulates both GABAergic neurotransmission and neurosteroid synthesis.
Lower Side Effects: It does not cause significant sedation or motor impairment, making it a safer option for long-term use.
Neuroprotective Properties: S-Etifoxine has additional neuroprotective and anti-inflammatory effects, which are not observed with traditional benzodiazepines.
特性
CAS番号 |
950513-31-2 |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1 |
InChIキー |
IBYCYJFUEJQSMK-KRWDZBQOSA-N |
異性体SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3 |
正規SMILES |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


